![molecular formula C7H13Cl2N3O B2354505 4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridin-3-ylmethanol;dihydrochloride CAS No. 2418671-59-5](/img/structure/B2354505.png)

4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridin-3-ylmethanol;dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

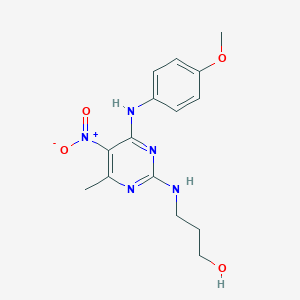

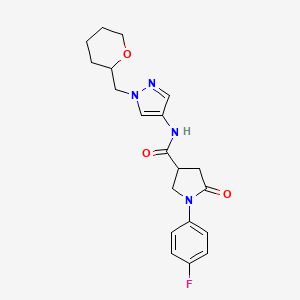

“4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridin-3-ylmethanol;dihydrochloride” is a chemical compound with the empirical formula C6H11Cl2N3 . It is a solid substance and is part of a series of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives .

Molecular Structure Analysis

The molecular structure of this compound includes a pyrazolo[3,4-c]pyridine core, which is a bicyclic structure consisting of a pyrazole ring fused with a pyridine ring . The compound also contains two chloride ions, indicating that it is a dihydrochloride salt .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, similar 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives have been synthesized and evaluated for their enzymatic inhibitory activity against c-Met kinase .Physical And Chemical Properties Analysis

This compound is a solid and has a molecular weight of 196.08 . Its InChI (International Chemical Identifier) key is ZPIFAYFILYYZIG-UHFFFAOYSA-N .Wissenschaftliche Forschungsanwendungen

Drug Discovery and Development

The compound’s unique structure, characterized by the pyrazolopyridine scaffold, makes it a valuable candidate for drug discovery. Its potential to act as a kinase inhibitor can be explored for therapeutic applications in cancer treatment, where abnormal kinase activity is a common hallmark . Additionally, its ability to cross the blood-brain barrier could be investigated for neurological disorders.

Enzymatic Activity Modulation

Research has indicated that derivatives of this compound show promise in inhibiting c-Met kinase activity, which is crucial in cell growth and differentiation . This suggests its utility in studying enzymatic pathways and developing treatments for diseases where such enzymes are dysregulated.

Chemical Synthesis

As a building block, this compound can be used in the synthesis of more complex molecules. Its reactivity with various functional groups opens avenues for creating a diverse range of synthetic compounds, which can have multiple industrial and pharmaceutical applications .

Safety and Hazards

Eigenschaften

IUPAC Name |

4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3-ylmethanol;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O.2ClH/c11-4-7-5-1-2-8-3-6(5)9-10-7;;/h8,11H,1-4H2,(H,9,10);2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSOZTQATUQAIQN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C(=NN2)CO.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13Cl2N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)acetamide](/img/structure/B2354427.png)

![3-methyl-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide](/img/structure/B2354429.png)

![3-nitro-N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2354433.png)

![3-chloro-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2354442.png)

![1-[3-(Bromomethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B2354445.png)